Spiro[5.6]dodecan-7-ol
Description
Structure
2D Structure
Properties
IUPAC Name |
spiro[5.6]dodecan-12-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c13-11-7-3-1-4-8-12(11)9-5-2-6-10-12/h11,13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSZWINZIRXXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C2(CC1)CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862558 | |
| Record name | Spiro[5.6]dodecan-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1130-20-7 | |
| Record name | Spiro[5.6]dodecan-7-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1130-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(5.6)dodecan-7-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001130207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[5.6]dodecan-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro[5.6]dodecan-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Spiro 5.6 Dodecan 7 Ol and Analogous Spiroalcohols
Foundational Strategies in Spiroalcohol Constructive Synthesis
The construction of spiroalcohols like Spiro[5.6]dodecan-7-ol relies on a variety of foundational synthetic strategies. These methods often involve the creation of the key spirocyclic core as a primary objective, with the alcohol functionality introduced either concurrently or in a subsequent step. A common and straightforward approach involves the reduction of the corresponding spiroketone, Spiro[5.6]dodecan-7-one. sigmaaldrich.com This reduction can be efficiently achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF).
Intramolecular Cyclization Pathways for this compound Precursors
Intramolecular cyclization reactions are a powerful tool for the synthesis of spirocyclic systems. These reactions involve the formation of a new ring by connecting two reactive centers within the same molecule. libretexts.org A prominent example is the intramolecular aldol (B89426) condensation, which can be utilized to form the carbocyclic framework of spiro compounds. organicchemistrytutor.comrsc.orgyoutube.com In the context of this compound precursors, a dicarbonyl compound could be designed to undergo an intramolecular aldol reaction to form the spiro[5.6]dodecane skeleton. libretexts.orgorganicchemistrytutor.com The success of such cyclizations is often dependent on the formation of thermodynamically stable five- or six-membered rings. libretexts.orgorganicchemistrytutor.com
For instance, the intramolecular aldol condensation of a 1,5-diketone can lead to the formation of a six-membered ring, a key structural feature in some spirocyclic natural products. rsc.org The regioselectivity of the cyclization is crucial and is influenced by which enolate is formed and which carbonyl group is attacked. youtube.com The reversibility of the aldol reaction often ensures the formation of the most stable product. libretexts.org
Table 1: Examples of Intramolecular Aldol Condensations in Spirocycle Synthesis
| Starting Material | Product | Key Features |
| 2,6-Heptanedione | 3-Methyl-2-cyclohexenone | Exclusive formation of the six-membered ring over the four-membered ring due to thermodynamic stability. libretexts.org |
| 1,5-Diketone | Spiro intermediate for α-acoradiene synthesis | Key step in the total synthesis of a natural product. rsc.org |
| Keto-aldehyde | Anhydro-β-rotunol | Regioselective intramolecular aldol condensation. rsc.org |
Cycloaddition Reactions in the Formation of Spiro[5.6]dodecane Scaffolds
Cycloaddition reactions provide a convergent and often stereocontrolled approach to the synthesis of cyclic and spirocyclic systems. nih.gov These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct.
[3+2] cycloaddition reactions are a subset of dipolar cycloadditions that involve a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile) to form a five-membered ring. wikipedia.org This methodology has been successfully applied to the synthesis of a variety of spirocyclic compounds, including those containing heterocyclic rings. nih.govresearchgate.netrsc.org
A common strategy involves the reaction of an exocyclic alkene with a 1,3-dipole. thieme-connect.com For example, the reaction of methyleneindolinones with azomethine ylides can produce spiro[pyrrolidin-3,3'-oxindole] derivatives. rice.edursc.org The regiochemistry of these reactions is a critical aspect, and in some cases, unusual regioselectivity can be observed and explained by theoretical calculations. rice.edu
Nitrile oxides are another class of 1,3-dipoles that readily undergo [3+2] cycloaddition with alkenes to form isoxazolines. nih.govmdpi.comresearchgate.netmdpi.com This reaction can be utilized to construct spirocyclic systems by employing a cyclic alkene or an alkene with a tether that can later be cyclized. nih.govresearchgate.net
1,3-Dipolar cycloadditions are a versatile class of reactions for the construction of five-membered heterocyclic rings. wikipedia.org Intramolecular versions of this reaction are particularly powerful for the synthesis of complex, fused, and spirocyclic systems. rsc.orgrsc.orgnih.govresearchgate.netrsc.orgrsc.org
The intramolecular nitrile oxide cycloaddition (INOC) reaction has been shown to be effective in the construction of spirocycles, even in cases where the reaction might seem unfavorable due to steric hindrance or electronic effects. rsc.org For instance, the synthesis of the spirocyclic alkaloids isonitramine and sibirine was achieved using an INOC reaction as the key step to generate the spirocyclic core. rsc.orgrsc.org The regioselectivity of intramolecular nitrone cycloadditions can be controlled by the nature of the substituent on the dipolarophile. nih.gov
Nitrone-olefin cycloadditions are another important class of 1,3-dipolar cycloadditions that yield isoxazolidines. researchgate.netwikipedia.orgwhiterose.ac.uk These reactions can be performed intramolecularly to generate complex polycyclic frameworks, including spirocycles. rsc.orgresearchgate.net The regiochemistry of the cycloaddition is governed by frontier molecular orbital interactions. wikipedia.org
Table 2: Examples of 1,3-Dipolar Cycloadditions in Spirocycle Synthesis
| Dipole | Dipolarophile | Product Type | Reference |
| Nitrile Oxide | Alkene | Spiroisoxazoline | researchgate.net |
| Azomethine Ylide | Methyleneindolinone | Spiro[pyrrolidin-3,3'-oxindole] | rice.edu |
| Nitrone | Alkene | Spiroisoxazolidine | researchgate.netwhiterose.ac.uk |
| Nitrile Oxide (intramolecular) | Alkene | Spirocyclic isoxazoline | rsc.orgrsc.org |
Ring Rearrangement and Expansion Processes Leading to this compound Derivatives
Ring rearrangement and expansion reactions offer an alternative and sometimes more efficient pathway to spirocyclic systems, including derivatives of this compound. These reactions often proceed through carbocationic intermediates, leading to a skeletal reorganization.
The Wagner-Meerwein rearrangement is a classic example of a carbocation-mediated 1,2-shift of an alkyl, aryl, or hydride group. wikipedia.org This rearrangement has been ingeniously coupled with other reactions, such as the Nazarov cyclization, to achieve the stereoselective synthesis of spirocycles. researchgate.netacs.orgacs.orgnih.gov In this sequence, a 4π-electrocyclization generates an oxyallyl cation, which then undergoes a Wagner-Meerwein rearrangement to form the spirocyclic framework. acs.orgacs.org The efficiency and pathway of the rearrangement can be influenced by the choice of promoter. researchgate.netacs.org
The pinacol (B44631) rearrangement is another powerful acid-catalyzed rearrangement of 1,2-diols (pinacols) to form ketones or aldehydes. wikipedia.orgorganic-chemistry.orgslideshare.netchemistrysteps.com This reaction can be used to synthesize spiro compounds through ring expansion or contraction, depending on the structure of the starting diol. organic-chemistry.orgslideshare.net The migratory aptitude of the substituents on the diol plays a crucial role in determining the product of the rearrangement. chemistrysteps.com A key step in this process is the formation of a stable carbocation intermediate. wikipedia.org
Catalytic and Stereoselective Syntheses of this compound and Related Compounds
The development of catalytic and stereoselective methods for the synthesis of spiroalcohols is a significant area of research, aiming to produce enantiomerically pure compounds for various applications. nih.govnih.gov
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of spirocycles. thieme-connect.comacs.org For instance, chiral phosphoric acids have been used to catalyze the three-component 1,3-dipolar cycloaddition of methyleneindolinones, aldehydes, and amino esters to afford spirooxindole derivatives with high enantioselectivity. rice.edu Similarly, phosphine (B1218219) organocatalysis has been employed in [3+2] cycloadditions to generate spirocyclic compounds. thieme-connect.com The combination of organocatalysis with other catalytic systems, such as iodine catalysis, has also been explored for the one-pot synthesis of chiral spiro compounds. nih.gov
Furthermore, asymmetric oxidative cyclization reactions, mediated by organocatalysts in the presence of an oxidant, provide a direct route to chiral spiro-fused oxindoles from indole (B1671886) derivatives. jst.go.jp Stereoselective aldol reactions catalyzed by metal complexes, such as those of silver(I), have also been successfully utilized in the total synthesis of spiro-oxindole alkaloids, demonstrating the power of metal catalysis in constructing complex chiral spirocyclic systems. rsc.org
Metal-Catalyzed Stereoselective Cyclizations
The formation of the spiro[5.6]dodecane skeleton can be efficiently achieved through various metal-catalyzed intramolecular cyclization reactions. These methods offer advantages in terms of efficiency, selectivity, and the ability to construct complex cyclic systems from relatively simple acyclic precursors.
FeCl₃- or TsOH-Catalyzed Methods for Spirocycle Formation
Iron(III) chloride (FeCl₃) and p-toluenesulfonic acid (TsOH) are effective Lewis and Brønsted acids, respectively, that can catalyze key carbon-carbon bond-forming reactions. While specific examples detailing the synthesis of this compound using these catalysts are not prevalent in the literature, their application in analogous transformations provides a conceptual framework. For instance, FeCl₃ has been utilized in catalyzing intramolecular tandem 1,5-hydride transfer/ring closure reactions to construct spirooxindole tetrahydroquinolines with high yields and excellent diastereoselectivity. nih.gov This demonstrates the potential of FeCl₃ to facilitate complex cyclizations leading to spirocyclic frameworks. One plausible approach to the spiro[5.6]dodecane system could involve an intramolecular aldol condensation of a suitable diketone precursor, a reaction known to be catalyzed by Lewis acids. nih.govrsc.orgrsc.org The choice of catalyst and reaction conditions would be critical in directing the cyclization to form the desired seven-membered ring fused to a six-membered ring at the spiro-center.
Similarly, TsOH is a widely used catalyst for acid-catalyzed cyclizations, including the formation of spiroketones from the intramolecular condensation of dicarboxylic acids or their derivatives. The synthesis of cannabispirans, for example, has been achieved through intramolecular ring closure using potassium hydroxide, highlighting the feasibility of base-catalyzed spirocyclization. divyarasayan.org An analogous acid-catalyzed approach with TsOH could be envisioned for the synthesis of spiro[5.6]dodecan-7-one, the direct precursor to the target alcohol.
Palladium-Mediated Intramolecular Cyclizations
Palladium catalysis has emerged as a powerful tool for the synthesis of a wide variety of complex molecules, including spirocycles. nih.gov Intramolecular Heck reactions and other palladium-catalyzed cascade cyclizations offer a versatile entry to spirocyclic systems. rsc.org For example, palladium-catalyzed intramolecular aza-Wacker-type cyclizations of vinyl cyclopropanecarboxamides have been developed to access aza[3.1.0]bicycles. acs.org A similar strategy could be adapted for the synthesis of the spiro[5.6]dodecane skeleton by designing a suitable acyclic precursor containing an appropriately positioned alkene and a group amenable to palladium-catalyzed cyclization.
The intramolecular oxidative cyclization of unsaturated alcohols, a reaction related to the Wacker process, provides a direct route to cyclic ethers and, with modified substrates, to carbocycles. rsc.org Furthermore, palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes has been shown to produce bicyclo[4.1.0]heptan-5-ones, demonstrating the feasibility of forming fused ring systems under palladium catalysis. nih.gov The synthesis of silyl (B83357) benzofurans from 1,6-enynes and disilanes via a palladium-catalyzed tandem cyclization and silylation also showcases the versatility of this approach. nih.govwikipedia.org By carefully selecting the starting materials, it is conceivable to devise a palladium-catalyzed cyclization that yields the spiro[5.6]dodecane core.
Samarium(II)-Mediated Stereoselective Cyclizations
Samarium(II) iodide (SmI₂) is a potent single-electron transfer reagent that has found extensive use in the stereoselective synthesis of complex cyclic and polycyclic molecules. nih.govnih.gov Its ability to mediate intramolecular carbon-carbon bond formation under mild conditions makes it particularly attractive for the synthesis of spiroalcohols. nih.govnih.gov SmI₂-mediated reactions often proceed with high diastereoselectivity, which is crucial for establishing the desired stereochemistry at the spirocenter and the alcohol-bearing carbon. nih.gov
A common strategy involves the intramolecular coupling of a ketone or aldehyde with an alkyl halide, known as the Barbier reaction. nih.govnih.gov This method has been successfully employed in the construction of 5- to 8-membered rings. nih.gov For the synthesis of this compound, a precursor containing both a ketone and an appropriately tethered alkyl iodide could undergo SmI₂-mediated cyclization to form the spiro[5.6]dodecane ring system with the hydroxyl group at the desired position. The chemoselectivity of SmI₂ allows for the presence of various functional groups, offering a broad scope for substrate design. rsc.orgnih.govnih.gov Furthermore, intramolecular ketyl-olefin coupling reactions mediated by SmI₂ are a powerful tool for constructing carbocycles with tertiary alcohols. nih.gov
Application of Organometallic Reagents in Spiroalcohol Construction
Organometallic reagents are indispensable in modern organic synthesis for the formation of carbon-carbon bonds with high levels of control over regio- and stereoselectivity. Their application in the construction of spiroalcohols can be approached either by addition to a pre-formed spirocyclic ketone or by a cyclization reaction involving the organometallic species itself.
Grignard Reagent Additions in Spirocycle Synthesis
The addition of Grignard reagents to ketones is a classic and reliable method for the synthesis of tertiary alcohols. Given that the precursor, spiro[5.6]dodecan-7-one, is commercially available, the synthesis of this compound can be readily envisioned through the addition of a suitable Grignard reagent (e.g., methylmagnesium bromide if the desired R group at C-7 is methyl, or a simple hydride source for the parent alcohol). A key consideration in this approach is the diastereoselectivity of the addition, which will determine the relative stereochemistry of the resulting alcohol. The facial selectivity of nucleophilic attack on the cycloheptanone (B156872) ring of the spirocycle will be influenced by steric hindrance from the adjacent cyclohexyl ring. Studies on the diastereoselective additions of allylmagnesium reagents to α-substituted cyclic ketones have shown that predicting the stereochemical outcome can be complex. rsc.org
Regio- and Diastereoselective Carbometalation Strategies
Carbometalation, the addition of an organometallic reagent across a carbon-carbon multiple bond, offers a powerful strategy for the construction of complex molecular architectures. The resulting organometallic intermediate can be trapped with various electrophiles, allowing for the introduction of further functionality. The regio- and diastereoselectivity of the carbometalation are crucial for the successful synthesis of the target spiroalcohol. nih.gov
While specific applications of carbometalation to the synthesis of this compound are not widely reported, the general principles can be applied. For instance, a copper-catalyzed carbomagnesiation of a cyclopropene (B1174273) derivative bearing a directing group has been shown to proceed with high regio- and diastereoselectivity. A similar strategy could be conceived for a cycloheptene (B1346976) derivative, where the directing group guides the addition of the organometallic reagent to a specific position, followed by an intramolecular reaction to form the spirocyclic system. The stereochemistry of the final alcohol would be controlled by the facial selectivity of the initial carbometalation step. Iron-catalyzed diastereoselective carbometalation of oxa- and azabicyclic alkenes has also been reported, showcasing the potential of transition metals to control the stereochemical outcome of such reactions.
Prins Cyclization as a Key Step in this compound Synthesis
The Prins cyclization has emerged as a powerful tool for the construction of substituted tetrahydropyran (B127337) rings, which are structurally analogous to the seven-membered ring in this compound. nih.gov This acid-catalyzed reaction involves the addition of an aldehyde or ketone to an alkene. organic-chemistry.org In the context of spiroalcohol synthesis, a Prins-type cyclization can be envisioned between a cyclic ketone and a homoallylic alcohol. nih.gov
The reaction is typically initiated by a protic or Lewis acid, which activates the ketone, making it susceptible to nucleophilic attack by the double bond of the homoallylic alcohol. The resulting carbocation intermediate is then trapped by the hydroxyl group, leading to the formation of the spirocyclic ether. The choice of acid catalyst is critical and can influence the reaction's efficiency and selectivity. Acids such as methanesulfonic acid (MsOH) and p-toluenesulfonic acid (TsOH) have been successfully employed for the synthesis of spirocyclic tetrahydropyranyl mesylates and tosylates. nih.gov More recently, Lewis acids like indium trichloride (B1173362) (InCl3) in combination with tin(IV) chloride (SnCl4) have been shown to facilitate the Prins-type cross-coupling of ketones with allylic alcohols. nih.gov
A general procedure for such a Prins cyclization involves stirring a mixture of the ketone and a homoallylic alcohol in a solvent like dichloromethane, followed by the addition of the acid catalyst. nih.gov The reaction proceeds at room temperature, and after an appropriate reaction time, the product is isolated and purified. nih.gov The use of electron-rich alkenes, such as alkenylsilanes, in what is known as a silyl-Prins cyclization, can offer advantages like higher reaction rates and improved selectivity. uva.es
Photochemical Approaches to Spirocyclic Systems
Photochemical reactions offer unique pathways to complex molecular architectures that are often inaccessible through traditional thermal methods. For the synthesis of spirocyclic systems, photochemical [2+2] cycloadditions are a particularly attractive strategy. This approach involves the light-induced reaction of two unsaturated molecules to form a cyclobutane (B1203170) ring. In the context of spiroalcohol synthesis, a potential strategy would involve the photochemical cycloaddition of an exocyclic alkene tethered to a cycloalkane with an appropriate enone. Subsequent ring-opening or rearrangement of the resulting spirocyclic cyclobutane derivative could then yield the desired spiro[5.6]dodecane framework.
Another innovative approach combines multicomponent reactions with photochemical transformations. For instance, an Ugi multicomponent reaction can be coupled with a [2+2] enone-olefin photochemical transformation to construct rigid tricyclic systems with multiple stereocenters. acs.org Furthermore, recent research has demonstrated the use of synergistic photocatalysis and organocatalysis for the [3+2] cycloaddition of cyclopropylamines with olefins to produce spirocycles. mdpi.com These reactions are often initiated by photo-induced radical formation and can proceed under mild, metal-free conditions, aligning with the principles of green chemistry. mdpi.com
Reductive Methodologies for Spiroalcohol Formation, including Reductive Dehalogenation
A common and straightforward method for the synthesis of this compound is the reduction of its corresponding ketone precursor, Spiro[5.6]dodecan-7-one. This transformation is typically achieved using a standard reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide and yield the alcohol.
A more specialized reductive methodology that could be applied to the synthesis of spiroalcohols is reductive dehalogenation. This process involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. epa.gov While often used in environmental remediation to break down halogenated pollutants, the principles can be applied in organic synthesis. epa.govgoogle.com For instance, a hypothetical precursor such as a halogenated spirododecane derivative could be subjected to reductive dehalogenation to form the parent spiroalkane. The reaction can be carried out using reagents like sodium or calcium metal in the presence of a lower alcohol such as methanol (B129727) or ethanol. google.com
Multi-component Reactions for Constructing this compound Frameworks
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all the starting materials, are highly efficient tools in synthetic chemistry. epa.govnih.gov They offer significant advantages in terms of atom economy, reduced reaction times, and the rapid generation of molecular complexity. epa.gov The construction of a spirocyclic framework like that of this compound is well-suited to an MCR strategy.
Several types of MCRs could be envisioned for this purpose. For example, a Diels-Alder reaction, a powerful [4+2] cycloaddition, could be employed in an intramolecular fashion or as part of a multicomponent cascade to assemble the spirocyclic core. In some cases, in situ generated dienes, such as indole-based ortho-quinodimethanes, can react with various dienophiles in the presence of a catalyst like copper sulfate (B86663) to afford diverse spiro compounds. beilstein-journals.org Other notable MCRs that have been used to create spirocycles include the Ugi and Passerini reactions, which are particularly useful for generating diversity in drug discovery. acs.org The design of an MCR for this compound would likely involve the careful selection of starting materials that, upon reaction, would generate the requisite cyclohexyl and cycloheptyl rings fused at a single carbon atom.
Enantioselective Synthesis of this compound and its Chiral Analogues
The synthesis of a single enantiomer of a chiral molecule like this compound is a significant challenge in modern organic synthesis. Enantioselective methods are crucial for producing compounds with specific biological activities. A primary strategy for achieving this is the use of chiral auxiliaries. nih.govwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
Prominent examples of chiral auxiliaries that have been successfully used in asymmetric synthesis include Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. nih.govwikipedia.orgresearchgate.net These auxiliaries are typically used to control the stereochemistry of alkylation and aldol reactions. researchgate.net For the synthesis of a chiral analogue of this compound, one could envision attaching a chiral auxiliary to a precursor molecule, performing a diastereoselective reaction to create the key stereocenter, and then cleaving the auxiliary. For instance, the alkylation of a chiral enolate derived from an oxazolidinone has been shown to proceed with high diastereoselectivity. researchgate.net
Another powerful approach is organocatalysis, which utilizes small organic molecules as catalysts. Organocatalyzed enantioselective synthesis has been successfully applied to the construction of spirooxindoles, which are structurally related to the target compound. researchgate.net Furthermore, an innovative strategy involves the use of a transient chiral auxiliary that is formed in situ through an asymmetric catalytic reaction. nih.gov This newly formed chiral center then directs a subsequent diastereoselective transformation, effectively transferring the chirality. nih.gov The enantioselective synthesis of spiro-pyrrolidone-3,3'-oxoindoles has also been achieved with high efficiency using a chiral bicyclic lactam as an auxiliary in a nucleophilic aromatic substitution (SNAr) reaction. aragen.com
Below is a table summarizing some of the chiral auxiliaries and their applications in asymmetric synthesis:
| Chiral Auxiliary | Type of Reaction | Key Features |
| Evans' Oxazolidinones | Alkylation, Aldol Reactions | High diastereoselectivity, reliable formation of Z-enolates. researchgate.net |
| Oppolzer's Camphorsultam | Michael Addition, Cycloadditions | Effective in creating core oxazoline (B21484) rings, can offer complementary selectivity to oxazolidinones. wikipedia.org |
| Pseudoephedrine | Alkylation | Forms a chiral enolate that can be alkylated with high diastereoselectivity. |
| BINOL | Alkylation, Aldol Reactions | Axially chiral ligand, used in the synthesis of enantiomerically pure amino acids. wikipedia.org |
| Chiral Bicyclic Lactams | SNAr Reactions | Used for the asymmetric arylation to create quaternary stereocenters. aragen.com |
Mechanistic Investigations of Chemical Transformations Involving Spiro 5.6 Dodecan 7 Ol
Detailed Reaction Pathways of Spiro[5.6]dodecan-7-ol Derivatizations
While specific derivatizations of this compound are not extensively documented in dedicated studies, the reaction pathways of closely related spiro[5.6]dodecane structures provide insight into potential transformations. The functionalization of the core skeleton often proceeds through intermediates like ketones or epoxides.
One key transformation involves the synthesis of spirocyclic 1,3-diketones from spirocyclic epoxy ketones. thieme-connect.de For instance, 13-oxadispiro[4.0.6.1]tridecan-1-one can be rearranged to Spiro[5.6]dodecane-1,5-dione. thieme-connect.dethieme-connect.de This reaction is typically catalyzed by a Lewis acid, such as boron trifluoride–diethyl ether complex (BF₃•OEt₂), and proceeds rapidly at room temperature. thieme-connect.de The mechanism involves the coordination of the Lewis acid to the epoxide oxygen, followed by a rearrangement that leads to the formation of the β-diketone with an inversion of configuration at the carbon where displacement occurs. thieme-connect.de
Further derivatizations can be achieved from spirocyclic epoxides. In the case of related 8-oxaspiro[5.6]dodecane systems, the epoxide ring can be opened regioselectively by nucleophiles. preprints.org For example, treatment with sodium azide (B81097) leads to the formation of an azido-alcohol. The nucleophilic attack preferentially occurs at the less sterically hindered carbon of the epoxide ring. preprints.org This azide derivative can then undergo further reactions, such as a "click reaction" with an alkyne to form a 1,2,3-triazole, demonstrating a pathway to complex heterocyclic derivatives. preprints.orgmdpi.com
The hydroxyl group of this compound itself is a prime site for derivatization. Standard alcohol reactions, such as oxidation to the corresponding ketone (Spiro[5.6]dodecan-7-one), esterification, or etherification, would be expected pathways for modification. The resulting ketone could then serve as a handle for a wide range of subsequent transformations, including but not limited to aldol (B89426) condensations, Wittig reactions, or Baeyer-Villiger oxidations, expanding the library of accessible derivatives.
| Precursor | Reagents | Product | Reaction Type |
| 13-Oxadispiro[4.0.6.1]tridecan-1-one | BF₃•OEt₂ | Spiro[5.6]dodecane-1,5-dione | Lewis Acid-Catalyzed Rearrangement |
| 8-Oxaspiro[5.6]dodecane epoxide | NaN₃ | Azido-alcohol derivative | Nucleophilic Ring Opening |
| Azido-alcohol derivative | 1-Ethynyl-4-fluorobenzene, CuSO₄•5H₂O, Na-ascorbate | 1,2,3-Triazole derivative | Click Reaction |
Analysis of Stereochemical Outcomes and Diastereoselectivity in this compound Reactions
The stereochemistry of reactions involving spirocycles is profoundly influenced by the rigid, three-dimensional nature of the ring system. The spiro-center acts as a permanent stereogenic element that dictates the facial selectivity of approaching reagents and can control the conformation of reactive intermediates.
In reactions such as the Meyers' lactamization for the synthesis of tricyclic spirolactams, the stereoselectivity is correlated with the steric hindrance of substituents. mdpi.com For instance, the reaction of a benzyl (B1604629) δ-keto-ester with chiral β-amino-alcohols showed that increasing the steric bulk of the substituent on the amino alcohol (e.g., from L-alaninol to L-tert-leucinol) led to higher diastereoselectivity. mdpi.com This suggests that transformations at or near the cycloheptane (B1346806) ring of this compound would be highly sensitive to the orientation of the hydroxyl group and the conformational constraints of the seven-membered ring.
Rearrangements of spirocyclic systems also exhibit high degrees of stereocontrol. The Cloke-Wilson rearrangement, a process for converting cyclopropanes into various heterocycles, can be applied to spirocyclopropanes to generate spirobutyrolactones with high diastereoselectivity. researchgate.net For example, the reaction of alkylidene Meldrum's acid with benzyl halides can lead to trans-β,γ-disubstituted γ-butyrolactones. researchgate.net The stereochemical outcome is dictated by the mechanism of the rearrangement, which often involves a carbocation-initiated tandem intramolecular ring-opening/recyclization process. researchgate.net
In the synthesis of spiro-compounds via intramolecular aza-Michael cyclizations catalyzed by chiral phosphoric acids, high enantioselectivity is often achieved. whiterose.ac.uk The catalyst, substrate, and reaction conditions all play a crucial role in determining the stereochemical outcome. whiterose.ac.uk These findings underscore that any derivatization of this compound involving the formation of new stereocenters would require careful consideration of the inherent steric bias imposed by the spirocyclic core to achieve the desired diastereomer.
| Reaction Type | System | Key Factor | Stereochemical Outcome |
| Meyers' Lactamization | Benzyl δ-keto-ester + chiral β–amino-alcohols | Steric hindrance of amino alcohol substituent | High diastereoselectivity with bulkier groups |
| Cloke-Wilson Rearrangement | Spirocyclopropanes | Tandem intramolecular ring-opening/recyclization | Diastereoselective formation of spiro-heterocycles |
| Asymmetric Aza-Michael Cyclization | Thioester-containing precursors | Chiral phosphoric acid catalyst, substrate structure | High enantioselectivity in spiropiperidine synthesis |
Elucidation of Catalytic Mechanisms in this compound Synthesis and Transformations
Catalysis is central to the efficient synthesis and transformation of complex molecules like this compound. Catalytic mechanisms in this context can be broadly categorized into those that construct the spirocyclic framework and those that functionalize it.
Framework Synthesis: A key catalytic method for constructing spirocyclic diketones, potential precursors to this compound, is the Lewis acid-catalyzed isomerization of α,β-epoxy ketones. thieme-connect.de
Mechanism: The reaction is initiated by the coordination of the Lewis acid (e.g., BF₃) to the oxygen atom of the epoxide. This coordination polarizes the C-O bond, facilitating its cleavage. A concerted or stepwise rearrangement follows, involving the migration of an alkyl or aryl group, which ultimately leads to the formation of a 1,3-dicarbonyl compound. This methodology has been successfully applied to the synthesis of Spiro[5.6]dodecane-1,5-dione. thieme-connect.dethieme-connect.de
Framework Transformation: Palladium-catalyzed reactions are powerful tools for C-H functionalization and cross-coupling. tdx.cat While specific applications to this compound are not detailed, the general mechanisms are applicable. For instance, Pd-catalyzed C-H activation could selectively functionalize the aliphatic backbone. The mechanism often involves an oxidative addition of the C-H bond to a low-valent palladium center, forming a hydrido-palladium-alkyl intermediate, which can then undergo further reaction. tdx.cat
Another relevant catalytic transformation is the rhodium-catalyzed [5+2] cycloaddition of vinylcyclopropanes (VCPs) and π-systems, which is a powerful method for constructing seven-membered rings. stanford.edu The synthesis of the cycloheptane portion of the spiro[5.6]dodecane skeleton could conceivably utilize such a strategy. The catalytic cycle is thought to involve:
Oxidative cyclization of the VCP with the rhodium(I) catalyst to form a rhodacyclohexene intermediate.
Coordination of the π-system (e.g., an alkyne).
Insertion of the π-system into the rhodium-carbon bond.
Reductive elimination to release the seven-membered ring product and regenerate the Rh(I) catalyst. stanford.edu
These catalytic cycles provide efficient and selective routes to complex spirocyclic architectures and their derivatives.
Examination of Photochemical Reaction Mechanisms in Spirocyclic Systems
Photochemical reactions offer unique pathways for the transformation of spirocyclic compounds, often leading to products that are inaccessible through thermal methods. The mechanisms typically involve high-energy intermediates and conical intersections that facilitate rapid rearrangements. acs.orgnih.gov
In the photochemistry of spiro-substituted cyclobutanones and cyclobutane-1,3-diones, three primary photochemical processes are observed:
α-Cleavage (Decarbonylation): This Norrish Type I reaction involves the homolytic cleavage of the bond adjacent to the carbonyl group, forming a biradical intermediate.
β-Cleavage (Cycloelimination): This process leads to the fragmentation of the ring system.
Ring Expansion: This pathway proceeds via an oxacarbene intermediate, which can be trapped by a nucleophilic solvent like methanol (B129727) to form a ring-expanded acetal (B89532). oup.com
The outcome of the photochemical reaction is highly dependent on the spiro ring size. For instance, in the photolysis of dispiro cyclobutane-1,3-diones, ring expansion to an acetal was observed in low yield when the spiro ring was five- or seven-membered. oup.com The proposed mechanism involves initial α-cleavage to a biradical, which can then rearrange to an oxacarbene. The stability of the intermediary biradical is thought to influence the efficiency of the ring expansion. oup.com
More complex spirocyclic systems like spirooxazines exhibit photochromism, the reversible transformation between two forms with different absorption spectra upon light exposure. researchgate.net The mechanism for the photochemical ring-opening of a colorless spirooxazine to a colored merocyanine (B1260669) has been studied computationally. It involves:
Initial photoexcitation to an excited state.
Transition to a lower excited state that is connected to the ground state of the merocyanine product via a conical intersection.
This conical intersection provides an efficient pathway for the molecule to return to the ground state potential energy surface in the ring-opened form. researchgate.net
These photochemical mechanisms highlight the importance of excited-state dynamics and high-energy intermediates in governing the transformations of spirocyclic systems. science.gov
Advanced Spectroscopic and Structural Characterization of Spiro 5.6 Dodecan 7 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For spirocyclic systems like Spiro[5.6]dodecan-7-ol, a combination of one-dimensional and two-dimensional NMR experiments is often necessary to fully resolve the complex spin systems and assign all proton and carbon signals. researchgate.netpreprints.org
Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the types and number of hydrogen atoms in a molecule. In the case of this compound and its derivatives, the ¹H NMR spectrum reveals characteristic signals for the protons within the cyclohexane (B81311) and cycloheptane (B1346806) rings, as well as any substituents. The chemical shifts (δ) of these protons are influenced by their local electronic environment, and the coupling patterns (multiplicity) provide information about neighboring protons.
For the parent ketone, spiro[5.6]dodecan-7-one, the protons on the carbon adjacent to the carbonyl group (α-protons) typically appear as a triplet. The remaining numerous protons of the fused ring system present as a complex multiplet in the aliphatic region of the spectrum. rsc.org In a specific derivative, 7-Methyl-8-azaspiro[5.6]dodecan-8-ol, the introduction of a methyl group results in a distinct doublet in the upfield region of the spectrum, while the protons adjacent to the nitrogen and the hydroxyl-bearing carbon exhibit characteristic multiplets. thieme-connect.de
Detailed analysis of coupling constants, often aided by two-dimensional techniques like COSY (Correlation Spectroscopy), allows for the tracing of proton-proton connectivities throughout the spin systems of the individual rings. This is crucial for confirming the integrity of the spirocyclic framework.
¹H NMR Data for Spiro[5.6]dodecan-7-one and a Derivative
| Compound | Solvent | Chemical Shift (δ) and Multiplicity |
| Spiro[5.6]dodecan-7-one | CDCl₃ | δ 2.47 (t, 2H), 1.76-1.27 (m, 18H) rsc.org |
| 7-Methyl-8-azaspiro[5.6]dodecan-8-ol | CDCl₃ | δ 1.09 (d, J = 6.8 Hz, 3H), 1.15-1.70 (m, 15H), 1.74-1.87 (m, 1H), 2.99-3.15 (m, 2H), 3.23 (q, J = 6.8 Hz, 1H), 7.81 (br s, 1H) thieme-connect.de |
Complementing the information from ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides a direct count of the number of non-equivalent carbon atoms in a molecule. The chemical shifts in ¹³C NMR are highly sensitive to the nature of the carbon atom's hybridization and its bonding environment.
In spiro[5.6]dodecan-7-one, the carbonyl carbon exhibits a characteristic downfield signal. The spiro carbon, being a quaternary carbon, also has a distinct chemical shift. The remaining methylene (B1212753) carbons of the cyclohexane and cycloheptane rings appear as a series of signals in the aliphatic region. rsc.org For derivatives such as 7-Methyl-8-azaspiro[5.6]dodecan-8-ol, the introduction of heteroatoms and substituents leads to significant changes in the ¹³C NMR spectrum, with the carbons directly attached to the nitrogen and oxygen atoms appearing at characteristic downfield shifts. thieme-connect.de
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, further aiding in the complete assignment of the carbon skeleton.
¹³C NMR Data for Spiro[5.6]dodecan-7-one and a Derivative
| Compound | Solvent | Chemical Shift (δ) |
| Spiro[5.6]dodecan-7-one | CDCl₃ | δ 218.17, 50.88, 39.56, 34.91, 33.38, 30.37, 26.62, 25.92, 24.15, 22.00 rsc.org |
| 7-Methyl-8-azaspiro[5.6]dodecan-8-ol | CDCl₃ | δ 7.2, 20.4, 21.7, 25.5, 26.3, 34.2, 34.5, 36.8, 37.7, 54.2, 69.8 thieme-connect.de |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. preprints.org
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For derivatives of this compound, HRMS is used to confirm the successful incorporation of substituents and to verify the molecular formula of newly synthesized compounds. thieme-connect.de For instance, the calculated exact mass for a derivative can be compared to the experimentally determined mass to confirm its identity with a high degree of confidence. preprints.org
HRMS Data for a this compound Derivative
| Compound | Ionization Mode | Calculated m/z | Found m/z |
| 7-Methyl-8-azaspiro[5.6]dodecan-8-ol | EI | 197.1779 [M]⁺ | 197.1779 [M]⁺ thieme-connect.de |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com This technique is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the context of this compound and its related compounds, GC-MS can be used to analyze reaction mixtures, identify byproducts, and determine the purity of isolated compounds. longdom.org The retention time from the GC provides an additional layer of identification, while the mass spectrum of each eluting component allows for its structural characterization. The fragmentation patterns observed in the mass spectra can provide valuable clues about the structure of the molecule, particularly the arrangement of the spirocyclic core and the nature of any substituents. rsc.orgnih.gov
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the presence of specific functional groups within a molecule.
For this compound, the most prominent feature in the IR spectrum is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of a strong absorption band around 1700-1725 cm⁻¹ in the spectrum of spiro[5.6]dodecan-7-one is indicative of the C=O stretching vibration of the ketone. thieme-connect.de The C-H stretching vibrations of the aliphatic cyclohexane and cycloheptane rings typically appear in the 2850-3000 cm⁻¹ region. thieme-connect.de
Subtle shifts in the vibrational frequencies can also provide information about the conformational properties of the spirocyclic rings. The rigidity of the spiro junction influences the vibrational modes of the entire molecule, and changes in substitution can lead to predictable shifts in the observed spectra.
Characteristic IR Frequencies for Spiro[5.6]dodecan-7-one and a Derivative
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| Spiro[5.6]dodecan-7-one | C=O Stretch | ~1728 thieme-connect.de |
| 7-Methyl-8-azaspiro[5.6]dodecan-8-ol | O-H Stretch | ~3232 thieme-connect.de |
| Spiro[5.6]dodecan-7-one | C-H Stretch | 2937, 2854 thieme-connect.de |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the analysis of this compound and its derivatives, IR spectroscopy serves as a crucial first step in structural confirmation. The most prominent and diagnostic absorption band is that of the hydroxyl (-OH) group, which typically appears as a broad, strong peak in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding.
The C-O stretching vibration of the secondary alcohol provides another key signal, usually found in the 1100-1000 cm⁻¹ range. The precise position of this band can offer clues about the conformation of the seven-membered ring. Additionally, the spectra are characterized by strong absorptions in the 2850-2950 cm⁻¹ region, corresponding to the C-H stretching vibrations of the cyclohexane and cycloheptane rings.
For derivatives, the IR spectra will exhibit additional characteristic bands. For instance, the synthesis of various nitrogen-containing derivatives introduces new signals. In the case of 8-azaspiro[5.6]dodecane derivatives, the presence of N-H or C-N bonds will give rise to specific absorption bands. thieme-connect.demdpi.com For example, studies on pyrrole (B145914) derivatives based on an 8-azaspiro[5.6]dodec-10-ene scaffold show characteristic peaks for N-H stretching and C=C bonds within the newly formed aromatic rings. mdpi.com
Interactive Table: Representative IR Absorption Data for this compound Derivatives
| Compound/Derivative | OH Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |
| 7-Methyl-8-azaspiro[5.6]dodecan-8-ol | Not specified | 2930, 2854 | 1448, 1242, 1179 | thieme-connect.de |
| 8-Aza-14,15-diphenylisoxazolino[2,3-g]spiro[5.6]dodecane | N/A (No OH) | 3056, 2925, 2858 | 1601 (C=C), 1497, 1446 | thieme-connect.de |
| (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol | ~3400 (broad) | ~2930 | N-H bend, C=N stretch | researchgate.net |
| Pyrrole derivative of 8-azaspiro[5.6]dodec-10-ene | ~3231 (N-H) | 2927, 2869 | 1587 (C=C, aromatic) | mdpi.com |
X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis
While spectroscopic methods identify functional groups and connectivity, X-ray crystallography provides the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. For complex spirocyclic systems like this compound derivatives, this technique is invaluable for establishing the absolute configuration of stereocenters and analyzing the precise conformation of the fused ring system. researchgate.net
The spiro center, where the cyclohexane and cycloheptane rings are joined, imposes significant conformational constraints. X-ray analysis reveals the exact bond lengths, bond angles, and torsional angles, defining the puckering of each ring. For instance, the cyclohexane ring typically adopts a stable chair conformation, while the larger seven-membered cycloheptane ring can exist in several low-energy conformations, such as a twisted chair or boat.
In studies of derivatives like ((1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride, single-crystal X-ray diffraction was used to confirm the molecular structure and relative stereochemistry of the substituents on the spiro framework. researchgate.net Similarly, the structure of pyrrole derivatives synthesized from an 8-azaspiro[5.6]dodec-10-ene scaffold was unequivocally confirmed by X-ray diffraction analysis, providing crucial details about the spatial arrangement of the bulky substituents. researchgate.net This level of detail is critical for understanding structure-activity relationships in medicinal chemistry applications.
Interactive Table: Summary of X-ray Crystallography Findings for Spiro[5.6]dodecane Derivatives
| Compound | Key Structural Finding | Ring Conformation Details | Significance | Reference |
| ((1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride | Confirmed molecular structure and relative stereochemistry. | Detailed conformation of the 8-azaspiro[5.6]dodec-10-ene core. | Provides definitive proof of the synthetic outcome and stereochemical control. | researchgate.net |
| Pyrrole derivative of 8-azaspiro[5.6]dodec-10-ene | Confirmed structure and atom connectivity. | Elucidated the solid-state conformation of the spirocycle and attached pyrrole ring system. | Essential for understanding the molecule's 3D shape and potential interactions. | researchgate.net |
| 8-Aza-14-phenylisoxazolo[2,3-g]spiro[5.6]dodecane | Determined the X-ray crystal structure of the cycloadduct. | Showed the conformation of the newly formed isoxazolidine (B1194047) ring fused to the spiro system. | Confirmed the mechanism of the cycloaddition reaction. | thieme-connect.de |
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are indispensable for the separation of this compound and its derivatives from reaction mixtures and for the quantitative assessment of their purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic compounds. For a non-chromophoric, aliphatic alcohol like this compound, a reversed-phase (RP-HPLC) method would typically be employed. science.gov This involves a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase, commonly a mixture of acetonitrile (B52724) or methanol (B129727) and water.
Due to the lack of a UV-absorbing chromophore in the parent alcohol, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). For derivatives containing aromatic rings or other chromophores, a standard UV detector is highly effective. The method's conditions, such as mobile phase composition, flow rate, and column temperature, are optimized to achieve baseline separation of the main compound from any impurities or byproducts. science.gov The development of a stability-indicating HPLC method is particularly important for pharmaceutical applications, ensuring the method can separate the active compound from any potential degradants. science.gov
Interactive Table: Illustrative RP-HPLC Method for Purity Assessment
| Parameter | Condition | Purpose |
| Stationary Phase | C18 Column (e.g., 250 x 4.6 mm, 5 µm) | Provides a nonpolar surface for hydrophobic interaction-based separation. |
| Mobile Phase | Acetonitrile:Water gradient (e.g., 60:40 to 95:5) | Elutes compounds based on their polarity; the gradient allows for separation of a range of impurities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences resolution. |
| Detector | ELSD, CAD, or Mass Spectrometer (MS) | Universal detection for compounds lacking a UV chromophore. |
| Column Temperature | 30-40 °C | Improves peak shape and ensures reproducible retention times. |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller sub-2 µm particles. This results in dramatically increased resolution, sensitivity, and speed of analysis. In the context of complex spirocyclic derivatives, UPLC is particularly advantageous for high-throughput screening and purification.
In the development of novel spirocyclic compounds for therapeutic applications, UPLC is often used for purification. google.com For instance, the purification of various spiro[5.6]dodecane derivatives has been described using UPLC systems with a range of stationary phases, including XTerra, XBridge, and Sunfire columns. These purifications are often run under either acidic (low pH) or basic (high pH) mobile phase conditions to optimize the peak shape and separation of ionizable compounds. The higher efficiency of UPLC allows for faster purification cycles and a cleaner final product, which is critical for subsequent biological testing. google.com
Interactive Table: UPLC Purification Conditions for Spiro[5.6]dodecane Derivatives
| Parameter | Condition | Reference |
| Stationary Phases | XTerra, XBridge, Sunfire, Gemini AXIA (19 mm or 30 mm internal diameter) | A variety of modern stationary phases offering different selectivities. |
| Mobile Phases | Low pH (e.g., with formic acid or trifluoroacetic acid) or High pH (e.g., with ammonia (B1221849) or ammonium (B1175870) bicarbonate) solvent systems. | pH is adjusted to control the ionization state of analytes for optimal separation. |
| Flow Rate | 17-43 mL/min (preparative scale) | High flow rates are used with larger diameter columns for rapid purification. |
| Detection | Mass-directed trigger for fraction collection | Ensures that only the compound of interest is collected. |
| Temperature | Room Temperature | Standard condition for many purification protocols. |
Computational Chemistry and Theoretical Investigations of Spiro 5.6 Dodecan 7 Ol
Computational chemistry serves as a powerful tool for elucidating the intricate properties and behaviors of complex molecules like Spiro[5.6]dodecan-7-ol. Through theoretical calculations, researchers can predict and analyze molecular structure, stability, and reactivity without the need for empirical experimentation. These computational approaches provide deep insights into the electronic and geometric characteristics that govern the compound's behavior at a molecular level.
Derivatization and Functionalization Strategies of the Spiro 5.6 Dodecan 7 Ol Scaffold
Synthesis of Spiro[5.6]dodecan-7-ol Esters and Ethers
The hydroxyl group of this compound is readily amenable to esterification and etherification reactions, providing a straightforward means to modify its physicochemical properties. These reactions are fundamental in organic synthesis, allowing for the introduction of a wide array of functional groups. ontosight.ai
Esterification: The formation of esters from this compound can be achieved through standard procedures, such as reaction with acyl chlorides or carboxylic acids under appropriate catalytic conditions. For instance, the reaction with an acyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding ester.
Etherification: Similarly, ether derivatives can be synthesized. A common method is the Williamson ether synthesis, where the alkoxide of this compound, formed by treatment with a strong base like sodium hydride, is reacted with an alkyl halide. rsc.org For example, benzylation can be accomplished using benzyl (B1604629) bromide in the presence of sodium hydride and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide. rsc.org
These derivatizations are crucial for creating libraries of compounds for biological screening or for tuning the properties of materials. The choice of the ester or ether group can significantly impact factors such as solubility, lipophilicity, and metabolic stability.
Chemical Transformations of the Hydroxyl Group
Beyond simple ester and ether formation, the hydroxyl group of this compound can undergo a variety of other chemical transformations, further expanding its synthetic utility.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, spiro[5.6]dodecan-7-one. This transformation is a key step in many synthetic pathways, as the resulting ketone can serve as a precursor for a multitude of other functional groups. Common oxidizing agents for this purpose include chromate-based reagents or milder, more selective methods like Swern or Dess-Martin periodinane oxidation.
Substitution Reactions: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of nucleophiles at the 7-position.
Elimination Reactions: Under acidic or basic conditions, dehydration of this compound can lead to the formation of alkenes. The regioselectivity of this elimination would depend on the reaction conditions and the stereochemistry of the starting material.
A summary of representative transformations of the hydroxyl group is presented in the table below.
| Transformation | Reagents and Conditions | Product |
| Oxidation | CrO3/H2SO4, acetone | Spiro[5.6]dodecan-7-one |
| Tosylation | TsCl, pyridine | Spiro[5.6]dodecan-7-yl tosylate |
| Dehydration | H2SO4, heat | Spiro[5.6]dodec-6-ene and/or Spiro[5.6]dodec-7-ene |
Introduction of Heteroatoms into the Spiro[5.6]dodecane System (e.g., Azaspiro and Oxaspiro Analogues)
The introduction of heteroatoms such as nitrogen and oxygen into the spiro[5.6]dodecane framework leads to the formation of azaspiro and oxaspiro analogues, which often exhibit interesting biological activities. thieme-connect.com These modifications can be achieved through various synthetic strategies.
One approach involves the ring-opening of epoxides. For instance, the reaction of an epoxide derived from a spiro[bicyclo[4.1.0]heptane] system with a nucleophile like adenine (B156593) can lead to the formation of an adeninospirane derivative. researchgate.net This methodology has been extended to create spirocyclic derivatives based on 8-oxaspiro[5.6]dodecane and 8-azaspiro[5.6]dodecane. researchgate.netmdpi.com
The synthesis of a spironitrone, which can then undergo cycloaddition reactions, provides another route to nitrogen-containing spirocycles. thieme-connect.de For example, a spironitrone can react with various Grignard reagents to yield alkyl-substituted spirohydroxylamines. thieme-connect.de
The table below showcases examples of heteroatom-containing spiro[5.6]dodecane analogues.
| Compound Name | Heteroatom(s) | Ring System |
| 8-Oxaspiro[5.6]dodecane derivatives | Oxygen | Oxaspiro[5.6]dodecane |
| 8-Azaspiro[5.6]dodec-10-ene derivatives | Nitrogen | Azaspiro[5.6]dodecene |
| 7-Methyl-8-azaspiro[5.6]dodecan-8-ol | Nitrogen, Oxygen | Azaspiro[5.6]dodecane |
Formation of this compound Containing Complex Polycyclic Architectures
The this compound scaffold can serve as a building block for the construction of more complex, polycyclic systems. These intricate architectures are of interest for their potential to mimic natural products and explore novel chemical space.
One strategy involves leveraging the inherent reactivity of the spirocyclic core. For example, intramolecular reactions can be designed to form additional rings, leading to fused or bridged polycyclic systems. The functional groups on the spiro[5.6]dodecane framework can be strategically placed to facilitate these cyclizations.
Another approach is the use of cycloaddition reactions. For instance, a diene incorporated into the spiro[5.6]dodecane system could participate in a Diels-Alder reaction with a dienophile to construct a new six-membered ring, resulting in a complex polycyclic structure.
Furthermore, modern synthetic methods, such as photoredox catalysis, have been employed to construct unique spirocycles, including those with contiguous spirocyclic centers. bris.ac.uk While not directly starting from this compound, these methods highlight the potential for developing new strategies to incorporate this scaffold into larger, more complex molecules.
Future Research Trajectories and Emerging Trends in Spiro 5.6 Dodecan 7 Ol Chemistry
Development of Novel Catalytic Systems for Efficient Spiro[5.6]dodecan-7-ol Synthesis
The efficient construction of the spiro[5.6]dodecane core is a primary challenge. Future research is intensely focused on novel catalytic systems that can offer high yields, mild reaction conditions, and improved atom economy over classical synthetic routes, which often require multiple steps. The synthesis of the alcohol typically involves the creation of a ketone precursor, Spiro[5.6]dodecan-7-one, followed by reduction. Advances in catalysis are critical for both stages of this process.
Transition-Metal Catalysis : Systems based on palladium, gold, and copper are promising for constructing the spirocyclic framework. For instance, intramolecular hydroacylation or cyclization reactions catalyzed by these metals could form the ketone precursor. Subsequent reduction to this compound can be achieved via catalytic hydrogenation using catalysts like platinum, palladium, or nickel.
Organocatalysis : Metal-free catalysis, utilizing small organic molecules like proline derivatives or quinine, represents a green and powerful alternative. Organocatalyzed cascade reactions, such as Michael-Michael-aldol sequences, are capable of constructing complex spirocycles in a single step with high stereoselectivity. This approach could be adapted to synthesize precursors to this compound.
Biocatalysis : The use of enzymes, such as hydrolases or acylases, offers exceptional selectivity under environmentally benign conditions. Biocatalytic methods have been successfully employed for domino reactions to create spiro[5.5]undecane derivatives, suggesting a viable path for the stereoselective synthesis of the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the standard spectroscopic methods for confirming the structure of Spiro[5.6]dodecan-7-ol, and how can discrepancies in spectral data be resolved?
- Methodological Answer :
- Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to analyze the spirocyclic structure, focusing on coupling constants and chemical shifts unique to the bicyclic system.
- Mass Spectrometry (MS) can confirm molecular weight and fragmentation patterns. For discrepancies, cross-validate results with computational chemistry tools (e.g., density functional theory, DFT) to model expected spectral features .
- If contradictions arise (e.g., unexpected peaks), re-examine synthesis purity via High-Performance Liquid Chromatography (HPLC) and compare with literature-reported spectra for analogous spiro compounds .
Q. How can researchers formulate hypothesis-driven questions for studying this compound’s physicochemical properties?
- Methodological Answer :
- Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:
"Does the hydroxyl group at position 7 (Intervention) in this compound (Population) enhance solubility (Outcome) compared to its ketone derivative (Comparison) under physiological conditions (Time)?" - Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. Avoid overly broad inquiries by narrowing the scope to specific functional groups or stereochemical effects .
Advanced Research Questions
Q. What experimental designs are optimal for investigating the stereochemical stability of this compound under varying pH conditions?
- Methodological Answer :
- Design a kinetic study using chiral chromatography (e.g., HPLC with a chiral stationary phase) to monitor enantiomeric excess over time.
- Employ pH-controlled reactors to simulate physiological or extreme environments. Use Arrhenius plots to quantify activation energy for racemization.
- Validate findings with molecular dynamics simulations to correlate experimental data with theoretical energy barriers .
Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Conduct a systematic review of existing studies, evaluating methodologies for consistency in assay conditions (e.g., cell lines, concentration ranges).
- Perform meta-analysis to identify trends or outliers. For example, compare IC₅₀ values across studies using standardized statistical models (e.g., random-effects meta-regression).
- Replicate key experiments under controlled conditions, ensuring adherence to protocols for compound purity and assay validation .
Q. What computational strategies are effective for predicting this compound’s reactivity in novel synthetic pathways?
- Methodological Answer :
- Use quantum mechanical calculations (e.g., DFT) to model transition states and predict regioselectivity in ring-opening or functionalization reactions.
- Combine with machine learning algorithms trained on spirocyclic compound databases to identify plausible reaction pathways.
- Validate predictions with small-scale exploratory syntheses and characterize intermediates via X-ray crystallography .
Methodological Guidance
Q. How should researchers design a literature review to identify gaps in this compound’s applications in drug discovery?
- Methodological Answer :
- Use databases (e.g., SciFinder, PubMed) with search terms like "spirocyclic alcohols AND pharmacokinetics" or "this compound AND receptor binding."
- Organize findings into thematic categories (e.g., synthesis, bioactivity, computational studies) and critically assess methodological rigor using tools like PRISMA guidelines .
- Highlight understudied areas, such as the compound’s metabolic stability or toxicity profiles, to propose future studies .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?
- Methodological Answer :
- Apply non-linear regression models (e.g., log-logistic curves) to estimate LD₅₀/LC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
- For non-normal distributions, employ non-parametric tests (e.g., Kruskal-Wallis). Include sensitivity analyses to assess the impact of outliers .
Data Presentation Standards
Table 1 : Example Framework for Reporting this compound Characterization Data
| Parameter | Method | Key Observations | Reference Standard |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 98–100°C | USP ⟨741⟩ |
| Solubility (logP) | Shake-flask method | 2.3 ± 0.1 (pH 7.4) | OECD 105 |
| Enantiomeric Purity | Chiral HPLC | 99.2% ee (CSP: Chiralpak AD-H) | ICH Q6A |
Follow journal-specific guidelines for reproducibility (e.g., STAR Methods, ASTM E29) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
